molecular formula C11H10FNO3 B8431556 2-(Cyclopent-3-enyloxy)-4-fluoro-1-nitro-benzene

2-(Cyclopent-3-enyloxy)-4-fluoro-1-nitro-benzene

Cat. No. B8431556
M. Wt: 223.20 g/mol
InChI Key: VTFTYKNQTMDQID-UHFFFAOYSA-N
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Patent
US08754079B2

Procedure details

To a mixture of 5-fluoro-2-nitrophenol (1.57 g), 2-cyclopentenol (1.00 g) and triphenylphosphine (3.15 g) in methylene chloride (30.0 ml) was added at 0° C. diethylazodicarboxylate (1.89 ml). After stirring at room temperature overnight the reaction mixture was concentrated in vacuo. The residue was purified by chromatography to give the desired product.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.[CH:12]1(O)[CH2:16][CH2:15][CH:14]=[CH:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCOC(/N=N/C(OCC)=O)=O>C(Cl)Cl>[CH:15]1([O:8][C:6]2[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=2[N+:9]([O-:11])=[O:10])[CH2:14][CH:13]=[CH:12][CH2:16]1

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
C1(C=CCC1)O
Name
Quantity
3.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.89 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC=CC1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.